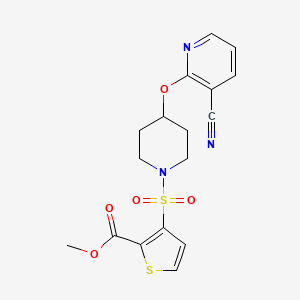
Methyl 3-((4-((3-cyanopyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-((4-((3-cyanopyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate is an organic compound belonging to the class of sulfonamide derivatives. This compound features a unique arrangement of functional groups, including a thiophene ring, a cyano group, and a piperidine moiety, making it a versatile molecule for various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-((4-((3-cyanopyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate typically involves multi-step organic reactions. The initial step often includes the formation of the thiophene-2-carboxylate core via a cyclization reaction. Following this, the piperidine sulfonyl group is introduced through a sulfonylation reaction using piperidine and a suitable sulfonyl chloride. The final step involves the coupling of the cyano-pyridinyl moiety to the piperidine ring, often achieved through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
On an industrial scale, the compound is produced using optimized reaction conditions to ensure high yield and purity. These conditions involve precise temperature control, the use of high-purity reagents, and often the employment of catalytic agents to drive the reactions efficiently. The process may also incorporate continuous flow reactors to enhance scalability and production efficiency.
化学反应分析
Types of Reactions it Undergoes
Oxidation: : The compound can undergo oxidation reactions at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: : The cyano group can be reduced to an amine under hydrogenation conditions.
Substitution: : The ester group can participate in nucleophilic substitution reactions, forming various amide derivatives.
Common Reagents and Conditions
Oxidation: : Typically involves oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: : Utilizes reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: : Conditions often include bases like sodium hydride and nucleophiles like amines or alcohols.
Major Products Formed
The major products from these reactions depend on the reagents and conditions used. For instance, oxidation can yield sulfoxides, reduction can produce amines, and substitution can form amides or other ester derivatives.
科学研究应用
Methyl 3-((4-((3-cyanopyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate is widely used in:
Chemistry: : As an intermediate in organic synthesis and the development of new chemical entities.
Biology: : For studying enzyme interactions and as a building block in drug discovery.
Medicine: : In the design of pharmaceuticals, particularly as inhibitors of specific enzymes or receptors.
Industry: : As a precursor for agrochemicals and in the development of novel materials with specific properties.
作用机制
The mechanism by which this compound exerts its effects often involves interaction with specific molecular targets such as enzymes or receptors. For example, the sulfonamide group can act as a potent inhibitor of certain enzymes, disrupting their normal function. The cyano group can also play a role in binding to active sites, enhancing the compound's overall bioactivity.
相似化合物的比较
When compared to other sulfonamide derivatives, Methyl 3-((4-((3-cyanopyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate stands out due to its unique combination of functional groups. Similar compounds include:
Sulfanilamide: : A simpler sulfonamide often used as an antibiotic.
Sulfamethoxazole: : Another sulfonamide with broad-spectrum antibacterial activity.
Thiophene carboxylates: : Compounds with similar thiophene rings but lacking the complex sulfonyl-piperidine structure.
Each of these compounds has its own unique properties and applications, making this compound a standout due to its multifunctional nature and potential for varied scientific applications.
属性
IUPAC Name |
methyl 3-[4-(3-cyanopyridin-2-yl)oxypiperidin-1-yl]sulfonylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5S2/c1-24-17(21)15-14(6-10-26-15)27(22,23)20-8-4-13(5-9-20)25-16-12(11-18)3-2-7-19-16/h2-3,6-7,10,13H,4-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEQPPQGNFTZNRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)N2CCC(CC2)OC3=C(C=CC=N3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(3,4-dimethylphenyl)-2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2492148.png)
![(11S)-7,7,11-Tribromopentacyclo[6.3.0.02,6.03,10.05,9]undecan-1-ol](/img/structure/B2492151.png)
![N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2492152.png)
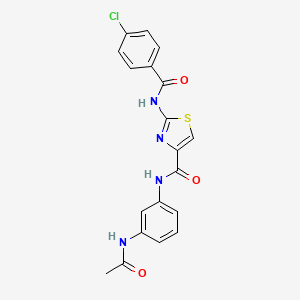
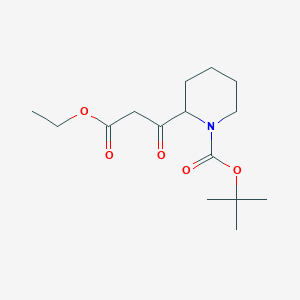
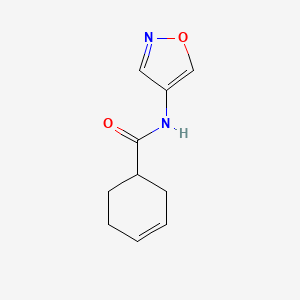
![4-Amino-N-[1-(3,4-dimethoxyphenyl)ethyl]-3-(pyridin-2-YL)-1,2-thiazole-5-carboxamide](/img/structure/B2492157.png)
![(2-{[(4-Methylphenyl)sulfonyl]amino}-1,3-thiazol-4-YL)acetic acid](/img/structure/B2492160.png)
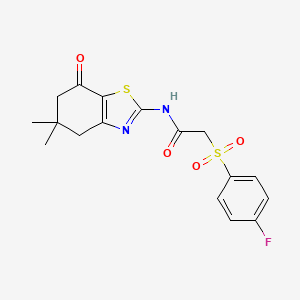
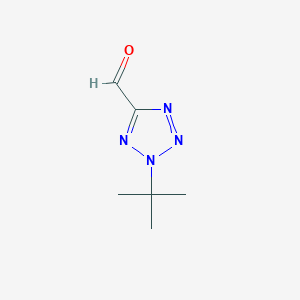
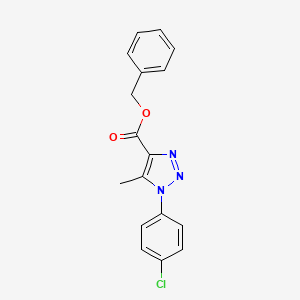
![N-(2-ethylphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2492164.png)
![5-ethyl-2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridin-1-yl]pyrimidine](/img/structure/B2492165.png)
![N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2492168.png)
